ATM Inhibitor-1
Vue d'ensemble
Description
ATM Inhibitor-1 is a highly potent, selective, and orally active ATM inhibitor . It has an IC50 of 0.7 nM and exhibits anti-tumor activity . It shows weak activity against mTOR (IC 50, 21 μM), DNAPK (IC 50, 2.8 μM), PI3Kα (IC 50, 3.8 μM), PI3Kβ (IC 50, 10.3 μM), PI3Kγ (IC 50, 3 μM) and PI3Kδ (IC 50, 0.73 μM) .
Applications De Recherche Scientifique
ATM Inhibitors in Cancer Therapy
ATM inhibitors like AZD0156 have shown potential in cancer therapy, particularly when combined with DNA double-strand break-inducing agents. This combination has demonstrated antitumor potential in mouse xenograft models. AZD0156, a potent and selective ATM inhibitor, has favorable pharmacokinetics and is currently undergoing clinical evaluation with approved drugs like irinotecan and olaparib for treating diseases in relevant mouse models (Pike et al., 2018).
Targeting ATM for Cancer Therapy
Inhibition of ATM as a therapeutic strategy in cancer is both scientifically sound and well explored. The role of ATM in cell signaling has been refined using experimental models and tool compounds. This has emphasized the potential utility of ATM inhibition for therapeutic intervention. The discovery and evolution of ATM inhibitors have progressed, highlighting their potential clinical utility as therapeutics for cancer patients (Hickson et al., 2018).
ATM Inhibition in Lung Cancer
Aurothiomalate (ATM) inhibits PKC iota and has shown potent antitumor activity against major lung cancer subtypes. ATM sensitivity correlates positively with PKC iota and Par6 expression. PKC iota expression profiling may help identify lung cancer patients likely to respond to ATM therapy (Regala et al., 2008).
ATM Deficiency in Mantle Cell Lymphoma
ATM deficiency sensitizes mantle cell lymphoma cells to poly(ADP-ribose) polymerase-1 inhibitors. PARP-1 inhibition is toxic to cells with mutations in the BRCA1 or BRCA2 genes, and this approach is also applicable to other cancers with defects in DNA repair genes like ATM. This suggests therapeutic potential of PARP inhibitors in the treatment of mantle cell lymphoma and other cancers with ATM alterations (Williamson et al., 2010).
ATM Protein Expression and Olaparib Sensitivity in Gastric Cancer
ATM protein expression levels vary between gastric cancer cell lines. Reduced ATM kinase activity or shRNA-mediated depletion of ATM protein enhances olaparib sensitivity in gastric cancer cell lines with depletion or inactivation of p53. This suggests that ATM is a potential predictive biomarker for PARP-1 inhibitor activity in gastric cancer harboring p53 disruption (Kubota et al., 2014).
Molecular Basis of ATM Kinase Inhibition
ATM kinase plays a key role in the DNA damage response. Understanding the binding modes of known ATM inhibitors provides insights into their mode of action and selectivity. This knowledge is crucial for structure-based drug design, helping in the development of more effective ATM inhibitors for cancer therapy (Stakyte et al., 2021).
Mécanisme D'action
ATM Inhibitor-1 works by inhibiting the ataxia-telangiectasia mutated (ATM) protein, a signaling kinase involved in the DNA damage response . It impedes the repair of olaparib-induced DNA damage, resulting in elevated DNA double-strand break signaling, cell-cycle arrest, and apoptosis . This compound potentiates the effects of olaparib across a panel of lung, gastric, and breast cancer cell lines in vitro .
Safety and Hazards
ATM Inhibitor-1 is currently being evaluated in phase I studies . In one study, the maximum tolerated dose was found to be 400mg in cohort A and 300mg in cohort C . The remaining patients were excluded because they received doses that either didn’t demonstrate target engagement, or weren’t tolerated .
Orientations Futures
Propriétés
IUPAC Name |
6-[6-[3-(dimethylamino)propoxy]pyridin-3-yl]-N-methyl-4-[[(1S)-1-(oxan-4-yl)ethyl]amino]cinnoline-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O3/c1-18(19-10-14-35-15-11-19)30-25-22-16-20(6-8-23(22)31-32-26(25)27(34)28-2)21-7-9-24(29-17-21)36-13-5-12-33(3)4/h6-9,16-19H,5,10-15H2,1-4H3,(H,28,34)(H,30,31)/t18-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOFSBIUJPEXTG-SFHVURJKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)NC2=C(N=NC3=C2C=C(C=C3)C4=CN=C(C=C4)OCCCN(C)C)C(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCOCC1)NC2=C(N=NC3=C2C=C(C=C3)C4=CN=C(C=C4)OCCCN(C)C)C(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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